4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine
Description
4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine is a heterocyclic compound featuring a triazinoindole core substituted with a benzyl group at position 5, a sulfanyl-ethyl-morpholine side chain at position 3, and a fused morpholine ring.
Properties
Molecular Formula |
C22H23N5OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C22H23N5OS/c1-2-6-17(7-3-1)16-27-19-9-5-4-8-18(19)20-21(27)23-22(25-24-20)29-15-12-26-10-13-28-14-11-26/h1-9H,10-16H2 |
InChI Key |
UTVBZNBFQXNKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE has shown potential in various scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biological Research: The compound’s ability to chelate iron ions makes it a valuable tool in studying iron metabolism and related biological processes.
Industrial Applications: The unique chemical structure of this compound allows it to be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its biological activity. This binding can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The triazinoindole scaffold is common among several derivatives, with variations in substituents critically influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Benzyl vs. Methyl/Ethyl : The benzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to methyl (NV5) or ethyl () analogs, which may improve membrane penetration .
- Morpholine vs. Amide/Pyridinyl : The morpholine ring’s oxygen atoms could improve solubility and hydrogen-bonding capacity relative to NV5’s pyridinyloxyphenyl amide .
- Bromo Substituents : Bromine in compounds 25 and 27 increases molecular weight and may enhance target binding via halogen interactions but could reduce solubility .
Antimicrobial Activity
- Compounds 16, 17, 19, and 20 () demonstrated superior antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and C. albicans. These derivatives feature pyrazol-5-one or quinoxaline moieties, suggesting heterocyclic diversity enhances activity .
- NV5 () inhibits alkylquinolone biosynthesis in P. aeruginosa but lacks synergy with ciprofloxacin, highlighting substituent-dependent mechanistic differences .
Antibiofilm Potential
- Thiazole-containing quinazolinones () and triazinoindoles like NV5 target P. aeruginosa MvfR, a biofilm regulator. The target compound’s morpholine group may modulate biofilm disruption via uncharacterized pathways .
Biological Activity
The compound 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine is a complex organic molecule that belongs to the class of triazinoindole derivatives. Its unique structural features suggest potential biological activities that merit detailed investigation. This article summarizes the biological activity of this compound based on recent research findings, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.49 g/mol. The structure includes a morpholine ring and a triazinoindole moiety with a sulfanyl group attached to a benzyl substituent, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds within this class exhibit significant anticancer , antiviral , and antimicrobial properties. The biological activities are primarily attributed to the interactions of the compound with various biological targets, including enzymes and receptors.
Anticancer Activity
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Mechanism of Action : The mechanism involves apoptosis induction through the inhibition of key signaling pathways such as:
- Tumor Growth Inhibition : In vivo studies demonstrated that treatment with the compound significantly reduced tumor mass in animal models compared to untreated controls .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 2.67 | |
| Cytotoxicity | HepG2 | 3.21 | |
| EGFR Inhibition | - | 62.4 nM | |
| PARP-1 Inhibition | - | 1.24 nM |
Case Studies
- Case Study on Hepatocellular Carcinoma : A study evaluated the effects of the compound on liver cancer models, showing a significant reduction in liver enzyme levels and tumor size after treatment with the compound compared to controls .
- Histopathological Examination : Histological analysis revealed improved liver histology and reduced tumor proliferation following treatment with the compound, supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
